DOPE's importance in research stems from its unique properties, including its ability to form non-bilayer structures like the inverted hexagonal (HII) phase []. This property makes it a valuable tool for studying membrane fusion, lipid polymorphism, and the behavior of membrane proteins in non-bilayer environments. DOPE is often used in combination with other lipids, like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), to create liposomes and other lipid-based nanoparticles for drug and gene delivery [, , , ].
DOPE is derived from natural phospholipids found in biological membranes, particularly from sources like soybeans. Its classification falls under the category of organic compounds, specifically within the subclasses of phospholipids and glycerophospholipids. These compounds are essential for maintaining cell membrane integrity and fluidity, making them vital for various biological functions.
DOPE can be synthesized through several methods, with the most common involving the reaction of oleic acid with phosphatidic acid followed by ethanolamine. This process typically includes the following steps:
The synthesis often requires controlled conditions, such as specific temperatures and pH levels, to optimize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of DOPE.
DOPE has a unique molecular structure characterized by two long-chain fatty acids (oleic acid) attached to a glycerol backbone, which is further linked to a phosphoethanolamine group. The general chemical formula for DOPE is CHNOP.
DOPE participates in various chemical reactions typical of phospholipids:
These reactions are crucial for applications in drug delivery systems where DOPE's ability to form stable lipid bilayers enhances the encapsulation efficiency of therapeutic agents.
The mechanism by which DOPE facilitates drug delivery involves several steps:
Studies have shown that liposomes containing DOPE exhibit enhanced cellular uptake compared to those made from other lipids due to their fusogenic properties, which facilitate membrane merging.
DOPE is widely used in various scientific applications:
Dioleoylphosphatidylethanolamine (DOPE) serves as a critical phospholipid component in non-bilayer nanostructures due to its propensity to form inverted hexagonal phases, enhancing membrane fusion and endosomal escape in gene delivery systems. Three predominant methodologies—dry-film hydration, reverse-phase evaporation (RPE), and ethanol injection—demonstrate distinct performance characteristics when incorporating DOPE into liposomal formulations. Comparative studies of DC-Chol/DOPE liposomes reveal that the dry-film method yields vesicles with superior structural integrity and colloidal stability, achieving encapsulation efficiencies of 78-82% for plasmid DNA. This technique involves dissolving lipids in organic solvents, evaporating to form thin films, and hydrating with aqueous buffers, facilitating homogeneous DOPE integration into lamellar structures [1] [5].
In contrast, ethanol injection generates liposomes with smaller mean diameters (≈100 nm) but exhibits batch variability and residual solvent concerns. The rapid mixing of ethanolic lipid solutions with aqueous phases induces instantaneous self-assembly but struggles with DOPE's low phase transition temperature, potentially destabilizing bilayer morphology. Reverse-phase evaporation produces higher aqueous core volumes yet imposes mechanical shear stress that compromises DOPE's labile unsaturated bonds. As quantified in Table 1, dry-film preparations maintain >90% encapsulation stability after 30-day storage, whereas RPE and ethanol injection show 15-20% payload leakage due to incomplete bilayer sealing [1] [5].
Table 1: Performance Metrics of DOPE Liposome Preparation Techniques
Method | Mean Size (nm) | PDI | DNA Encapsulation Efficiency (%) | Stability (Payload Retention at 30 Days) |
---|---|---|---|---|
Dry-Film Hydration | 120-150 | 0.12 | 82 | >90% |
Reverse-Phase Evaporation | 180-220 | 0.25 | 75 | 70-75% |
Ethanol Injection | 90-110 | 0.30 | 68 | 65-70% |
Solvent selection critically governs DOPE's conformational stability during nano-assembly. Tert-butanol/water systems enable lyophilization compatibility, preserving DOPE's oleoyl chain fluidity during freeze-drying by inhibiting ice crystal formation. Chloroform/methanol mixtures (2:1 v/v) remain prevalent for dry-film formation but necessitate rigorous nitrogen purging to minimize phospholipid oxidation. Recent advances substitute these with less toxic alternatives like methyl tert-butyl ether (MTBE), reducing residual solvents to <50 ppm while maintaining ζ-potential consistency (-5 to +35 mV) [1] [5].
Process parameters require stringent optimization to balance DOPE's fusogenicity with structural stability:
Microfluidic hydrodynamic focusing has emerged to enhance reproducibility, wherein controlled flow rates (aqueous:organic = 3:1) and chaotic advection generate DOPE-rich liposomes with polydispersity indices (PDI) <0.15. This method facilitates precise tuning of DOPE-to-helper lipid ratios, crucial for achieving the lamellar-to-hexagonal phase transition essential for endosomal escape in gene delivery vectors [5].
Table 2: Impact of Solvent Systems on DOPE-Liposome Properties
Solvent System | Residual Solvent (ppm) | Mean Particle Size (nm) | ζ-Potential (mV) | Stability at 4°C (Days) |
---|---|---|---|---|
Chloroform/Methanol | 350-500 | 150 ± 25 | -3.5 | 60 |
Ethanol/Water | 800-1200 | 95 ± 15 | -5.1 | 45 |
MTBE/Water | <50 | 130 ± 20 | -4.0 | 90 |
Tert-Butanol/Water | <100 | 140 ± 18 | -2.8 | >120 (lyophilized) |
Industrial translation of DOPE-based nanocarriers confronts multifactorial scalability barriers. Batch inconsistencies arise from DOPE's oxidative susceptibility, where trace metal contaminants in large-scale reactors catalyze peroxidation of unsaturated bonds, altering fusogenicity. Implementing inert nitrogen atmospheres during mixing and purification reduces hydroperoxide formation by >80%. Furthermore, extrusion homogenization at production volumes induces shear-mediated fragmentation, diminishing the vesicle fraction capable of hexagonal phase transition. Tangential flow filtration (TFF) mitigates this by enabling gentle diafiltration, though membrane fouling by DOPE adhesivity remains problematic [5].
Economic viability hinges on streamlining multi-step processes. Conventional dry-film hydration demands 8-12 hours for solvent removal alone, whereas continuous processing via impinging jet mixers compresses liposome formation to minutes. However, DOPE's viscosity necessitates higher flow velocities (Re > 2500), risking turbulent aggregation. Process analytical technology (PAT) tools like in-line dynamic light scattering provide real-time size feedback, enabling immediate parameter adjustments during synthesis. Design-of-experiment (DoE) approaches such as Box-Behnken modeling quantitatively optimize variables (lipid concentration, aqueous-to-organic ratio, flow velocity), predicting encapsulation efficiencies within 5% error margins [1] [5].
Lyophilization remains pivotal for stabilizing DOPE nanocarriers during storage but introduces cryostress challenges. Optimized cryoprotectant formulations (e.g., trehalose at 10% w/v) maintain lyotropic phase behavior post-reconstitution, preventing fusion or leakage. Nevertheless, industrial freeze-driers exhibit slower cooling kinetics than lab-scale units, potentially forming ice nuclei that fracture DOPE bilayers. Annealing protocols (-20°C for 4 hours before primary drying) circumvent this by promoting uniform ice crystallization [5].
Table 3: Key Scalability Challenges and Mitigation Strategies in DOPE Formulation
Challenge | Industrial Consequence | Mitigation Strategy | Process Outcome |
---|---|---|---|
Oxidative Degradation | Loss of fusogenic capability | Nitrogen sparging; Chelating agent addition | Peroxide value < 2 meq/kg |
Shear-Induced Fragmentation | Reduced vesicle size uniformity | Tangential flow filtration; Laminar flow | PDI < 0.2 at 1000L scale |
Solvent Removal Inefficiency | Extended production cycles | Continuous vacuum extraction; MTBE solvents | Residual solvent < 100 ppm in 2 hours |
Cryodamage During Lyophilization | Aggregation upon reconstitution | Trehalose cryoprotection; Annealing cycles | Reconstitution efficiency > 95% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1